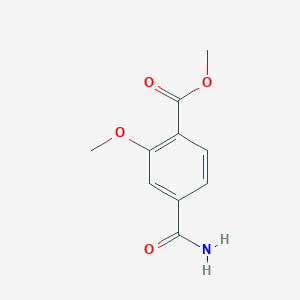
2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride is a heterocyclic compound with the molecular formula C8H13N·HCl This compound is known for its unique structural features, which include a hexahydroisoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride involves the hydrogenation of indole in the presence of a catalyst. The reaction typically proceeds under high pressure and temperature conditions, using hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, ensuring high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoindoline compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Isoindole derivatives with various functional groups.
Reduction: Fully saturated isoindoline compounds.
Substitution: Substituted isoindole derivatives with different functional groups attached to the ring.
Scientific Research Applications
2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the molecular targets and pathways are essential for understanding the compound’s mechanism of action .
Comparison with Similar Compounds
2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride can be compared with other similar compounds, such as:
2,3,3a,4,7,7a-Hexahydro-1H-isoindole: The base compound without the hydrochloride group.
3a,7a-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride: A methylated derivative with different chemical properties.
2-Methyl-3a-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride: A phenyl-substituted derivative with unique biological activities.
Properties
CAS No. |
1779129-12-2 |
|---|---|
Molecular Formula |
C8H14ClN |
Molecular Weight |
159.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



